molecular formula C12H8IN3 B2571948 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile CAS No. 339015-85-9

4-[(4-Iodoanilino)methylene]-2-pentenedinitrile

Cat. No. B2571948
M. Wt: 321.121
InChI Key: LKGVMHWGWMESDD-XNFVDKGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.121 . It is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecule contains a total of 24 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitrile(s) (aliphatic) .

Scientific Research Applications

Application in Epoxy Binders

Specific Scientific Field

Polymer Science

Summary of the Application

4,4′-Methylene bisanilines are used as aromatic amine curing agents for epoxy resins .

Methods of Application or Experimental Procedures

The preparation process involves condensing the corresponding anilines with formaldehyde in the presence of an acid catalyst .

Results or Outcomes

This process is promising for the synthesis of various derivatives and can be applied to the preparation of 4,4′-methylene bisanilines .

Application in Electrochemical Sensors

Specific Scientific Field

Sensor Technology

Summary of the Application

A new molecularly imprinted electrochemical sensor was proposed to determine 4,4′-methylene diphenyl diamine (MDA) using molecularly imprinted polymer–multiwalled carbon nanotubes modified glassy carbon electrode (MIP/MWCNTs/GCE) .

Methods of Application or Experimental Procedures

A polymeric film made up of chitosan nanoparticles was electrodeposited by the cyclic voltammetry method on the surface of MWCNTs/GCE in the presence of MDA as a template .

Results or Outcomes

With a detection limit of 15 nM, a linear response to MDA was seen in the concentration range of 0.5–100 µM. The imprinting factor (IF) of the proposed sensor was also calculated at around 3.66, demonstrating the extremely high recognition performance of a MIP/MWCNT-modified electrode .

Application in Degradable and Chemically Recyclable Polymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

Degradable and chemically recyclable polymers were synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers .

Methods of Application or Experimental Procedures

The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .

Results or Outcomes

The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer .

Application in Crystallography

Specific Scientific Field

Crystallography

Summary of the Application

The compound “4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid” has been studied in the field of crystallography .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVMHWGWMESDD-XNFVDKGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C=CC#N)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Iodoanilino)methylene]-2-pentenedinitrile

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